![molecular formula C9H8F2N6O B7589942 2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B7589942.png)
2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and is a highly potent and selective inhibitor of the histamine H3 receptor.
Mécanisme D'action
TAK-915 acts as a highly potent and selective inhibitor of the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that is involved in the regulation of neurotransmitter release. TAK-915 inhibits the activity of the histamine H3 receptor, which leads to an increase in the release of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This increased neurotransmitter release leads to an improvement in cognitive function.
Biochemical and Physiological Effects:
TAK-915 has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of cognitive impairment. It has also been found to increase the release of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine. TAK-915 has been found to have a good safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-915 in lab experiments include its high potency and selectivity as an inhibitor of the histamine H3 receptor, its ability to improve cognitive function in animal models of cognitive impairment, and its potential applications in the treatment of various neuropsychiatric disorders. The limitations of using TAK-915 in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and work with this compound.
Orientations Futures
There are several future directions for research involving TAK-915. These include further studies to elucidate the mechanism of action of TAK-915, studies to determine the optimal dosage and administration of TAK-915, and studies to evaluate the efficacy of TAK-915 in the treatment of various neuropsychiatric disorders. Other future directions include the development of more potent and selective inhibitors of the histamine H3 receptor and the investigation of the potential applications of TAK-915 in other fields of scientific research.
Méthodes De Synthèse
The synthesis of TAK-915 involves several steps. The first step involves the reaction of 2,6-difluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2,6-difluorophenylamino)acetate. The second step involves the reaction of ethyl 2-(2,6-difluorophenylamino)acetate with tert-butyl N-(tetrazol-5-yl)methanesulfonate to form tert-butyl 2-(2,6-difluorophenylamino)-2-(tetrazol-5-yl)acetate. The final step involves the deprotection of tert-butyl 2-(2,6-difluorophenylamino)-2-(tetrazol-5-yl)acetate to form 2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide.
Applications De Recherche Scientifique
TAK-915 has potential applications in various fields of scientific research. It has been found to be a highly potent and selective inhibitor of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. TAK-915 has been shown to improve cognitive function in animal models of cognitive impairment. It has also been found to have potential applications in the treatment of various neuropsychiatric disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder.
Propriétés
IUPAC Name |
2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N6O/c10-5-1-4(7(12)2-6(5)11)9(18)13-3-8-14-16-17-15-8/h1-2H,3,12H2,(H,13,18)(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLABOSNOEAGEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(=O)NCC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4,5-difluoro-N-(2H-tetrazol-5-ylmethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.